molecular formula C7H16N2 B14419225 Methanimidamide, N,N-dimethyl-N'-(1-methylpropyl)- CAS No. 85599-92-4

Methanimidamide, N,N-dimethyl-N'-(1-methylpropyl)-

Katalognummer: B14419225
CAS-Nummer: 85599-92-4
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: VUVGOMMSCMCRRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- is an organic compound with a unique structure that includes a methanimidamide core substituted with dimethyl and 1-methylpropyl groups

Eigenschaften

CAS-Nummer

85599-92-4

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

N'-butan-2-yl-N,N-dimethylmethanimidamide

InChI

InChI=1S/C7H16N2/c1-5-7(2)8-6-9(3)4/h6-7H,5H2,1-4H3

InChI-Schlüssel

VUVGOMMSCMCRRG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N=CN(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- typically involves the reaction of dimethylamine with an appropriate aldehyde or ketone, followed by the addition of an isobutyl group. The reaction conditions often require a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as distillation or recrystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanimidamide, N,N-dimethyl-N’-phenyl-
  • Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-
  • Methanimidamide, N’-(3-hydroxyphenyl)-N,N-dimethyl-

Uniqueness

Methanimidamide, N,N-dimethyl-N’-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.